molecular formula C6H13NO B1590941 (R)-3-Ethylmorpholine CAS No. 74572-05-7

(R)-3-Ethylmorpholine

Cat. No. B1590941
CAS RN: 74572-05-7
M. Wt: 115.17 g/mol
InChI Key: JBQWQBSRIAGTJT-ZCFIWIBFSA-N
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Description

(R)-3-Ethylmorpholine, also known as (R)-3-ethylmorpholine-N-oxide, is a widely used organic compound in areas of scientific research and laboratory experiments. It is a chiral, primary amine oxide with a molecular formula of C5H11NO and a molar mass of 99.14 g/mol. It is a colorless liquid that is miscible with water, alcohols, and other organic solvents. (R)-3-Ethylmorpholine is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an additive in lubricants, fuel, and food products.

Scientific Research Applications

  • Photophysical Behavior and Weak Interactions in Zinc Complexes

    • Research shows that dinuclear zinc(II) complexes with ligands containing N-ethylmorpholine exhibit controlled structural diversity, photophysical properties, and weak interactions. These complexes demonstrate fluorescence and phosphorescence, influenced by para-substituted ligands (Chakraborty et al., 2015).
  • Synthesis of Optical Isomers in Microfluidic Chip Reactors

    • Ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in synthesizing pharmacologically valuable products, is produced via asymmetric hydrogenation in microfluidic chip reactors. This process involves (R)-Ru-BINAP catalytic complex and ethyl 4-chloro-acetoacetate, highlighting the application of (R)-3-ethylmorpholine derivatives in fine chemistry (Kluson et al., 2019).
  • Bioconversion in Pharmaceutical Synthesis

    • Ethyl (R)-4-cyano-3-hydroxybutyrate, an intermediate in statin side chain synthesis, is bioconverted into (R)-ethyl-3-hydroxyglutarate using Rhodococcus boritolerans. This showcases the application of (R)-3-ethylmorpholine derivatives in pharmaceutical synthesis (Yang et al., 2012).
  • Energetic Effects in Morpholine Structures

    • A study on N-methylmorpholine and N-ethylmorpholine compounds explored the energetic effects of replacing the hydrogen in the amino group with an alkyl group in the morpholine scaffold. This research has implications in understanding the energetic dynamics of morpholine derivatives (Freitas et al., 2017).
  • Chemical Communication in Insect Behavior

    • In entomological studies, 3-ethyl-4-methylpentanol, a minor component in ant pheromones, demonstrates the role of (R)-3-ethylmorpholine derivatives in insect communication. This research provides insights into the evolutionary aspects of chemical signaling (Castracani et al., 2008).
  • Polymerization and Material Science Applications

    • Ethyl-3-(acryloyloxy)methyloxetane, a monomer with an oxetane group in its side chain, was polymerized via atom transfer radical polymerization. This study reveals the potential of (R)-3-ethylmorpholine derivatives in developing new materials with specific properties (Singha et al., 2005).
  • Fluorescent Chemosensors for Metal Ions

    • A rhodamine-based compound featuring (R)-3-ethylmorpholine derivatives acts as a fluorescent dual sensor for Zn2+ and Al3+ ions. This application is significant in the field of chemical sensing and diagnostics (Roy et al., 2019).

properties

IUPAC Name

(3R)-3-ethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQWQBSRIAGTJT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558194
Record name (3R)-3-Ethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Ethylmorpholine

CAS RN

74572-05-7
Record name (3R)-3-Ethylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74572-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Ethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Borsari, E Keles, D Rageot, A Treyer… - Journal of medicinal …, 2020 - ACS Publications
The mechanistic target of rapamycin (mTOR) pathway is hyperactivated in cancer and neurological disorders. Rapalogs and mTOR kinase inhibitors (TORKi) have recently been …
Number of citations: 17 pubs.acs.org
S Dugar, A Sharma, B Kuila, D Mahajan, S Dwivedi… - …, 2014 - thieme-connect.com
A simple and efficient method has been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino …
Number of citations: 28 www.thieme-connect.com
P Bataille, M Paterne, E Brown - Tetrahedron: Asymmetry, 1998 - Elsevier
The hydrazine (R)-(−)-28 was obtained in four steps from 2-aminobutan-1-ol (R)-(−)-11, and reacted with benzaldehyde to give the hydrazone (R)-(−)-29. Nucleophilic addition of …
Number of citations: 34 www.sciencedirect.com
D Rageot, T Bohnacker, A Melone… - Journal of Medicinal …, 2018 - ACS Publications
Mechanistic target of rapamycin (mTOR) promotes cell proliferation, growth, and survival and is overactivated in many tumors and central nervous system disorders. PQR620 (3) is a …
Number of citations: 68 pubs.acs.org
R Crick - 2021 - livrepository.liverpool.ac.uk
Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes for MoA Studies in C. neoformans, and of PROTAC Compounds for the Treatment of Metastatic Breast …
Number of citations: 3 livrepository.liverpool.ac.uk

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